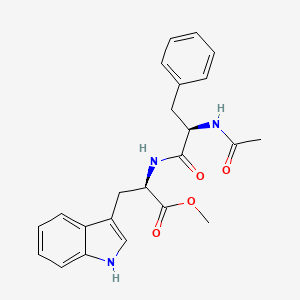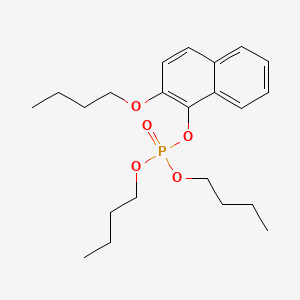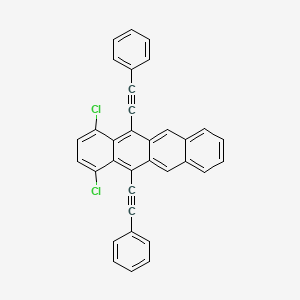
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is a synthetic organic compound belonging to the class of naphthalene derivatives. It is composed of two phenylethynyl groups connected to a central naphthalene ring, with chlorine atoms at the 1 and 4 positions. This compound is known for its fluorescent properties and is used in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene typically involves the following steps:
Starting Materials: The synthesis begins with tetracenequinone and phenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or THF (tetrahydrofuran).
Catalysts: Palladium catalysts, such as Pd(PPh3)4, are commonly used to facilitate the coupling reactions.
Reaction Steps: The phenylacetylene is added to the tetracenequinone in the presence of the palladium catalyst, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield.
化学反应分析
Types of Reactions
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted tetracene derivatives.
科学研究应用
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in lightsticks and other luminescent applications.
Biology: Employed in the study of protein interactions and cellular imaging.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the development of organic semiconductors and electronic devices.
作用机制
The mechanism of action of 1,4-Dichloro-5,12-bis(phenylethynyl)tetracene involves its interaction with molecular targets through its fluorescent properties. The compound absorbs light at specific wavelengths and emits light at a different wavelength, making it useful for imaging and diagnostic applications. The pathways involved include energy transfer processes and interactions with cellular components.
相似化合物的比较
Similar Compounds
5,12-Bis(phenylethynyl)naphthacene: A similar compound with phenylethynyl groups but without chlorine atoms.
9,10-Bis(phenylethynyl)anthracene: Another related compound used in luminescent applications.
Rubrene: A polycyclic aromatic hydrocarbon with similar fluorescent properties.
Uniqueness
1,4-Dichloro-5,12-bis(phenylethynyl)tetracene is unique due to the presence of chlorine atoms, which can influence its reactivity and fluorescent properties. This makes it particularly useful in specific applications where these properties are advantageous.
属性
CAS 编号 |
80034-37-3 |
|---|---|
分子式 |
C34H18Cl2 |
分子量 |
497.4 g/mol |
IUPAC 名称 |
1,4-dichloro-5,12-bis(2-phenylethynyl)tetracene |
InChI |
InChI=1S/C34H18Cl2/c35-31-19-20-32(36)34-28(18-16-24-11-5-2-6-12-24)30-22-26-14-8-7-13-25(26)21-29(30)27(33(31)34)17-15-23-9-3-1-4-10-23/h1-14,19-22H |
InChI 键 |
ZUCYCTZGGQBODB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C3C(=CC=C(C3=C(C4=CC5=CC=CC=C5C=C42)C#CC6=CC=CC=C6)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



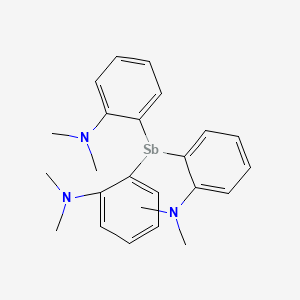
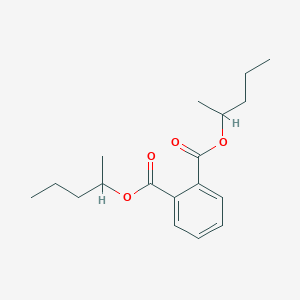
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-2-one](/img/structure/B14439768.png)


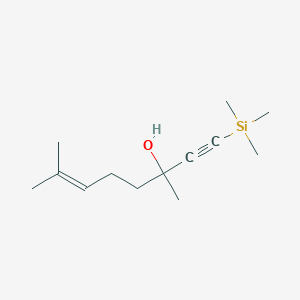
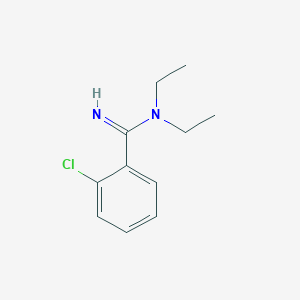
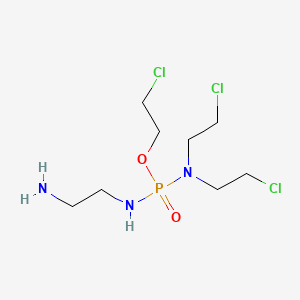

![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)
